Src Kinase Inhibitory Scaffold Validation via Class-Level Inference from 4-Chlorobenzamide Analog
Although direct Src kinase data for CAS 392303-56-9 are not publicly available, the core 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl scaffold is pharmacologically validated. The 4-chlorobenzamide analog (CAS 4390766) demonstrates a binding affinity Ki of 64 nM against human Src kinase [1]. This scaffold-level validation indicates that the 3-fluorobenzylthio-thiadiazole core is competent for kinase engagement, and the 3,5-dimethylbenzamide substitution differentiates CAS 392303-56-9 from the 4-chloro comparator by introducing distinct steric bulk and electronic character at the benzamide position.
| Evidence Dimension | Src kinase binding affinity (class-level scaffold validation) |
|---|---|
| Target Compound Data | Not directly reported for CAS 392303-56-9; scaffold validated via analog |
| Comparator Or Baseline | N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide: Ki = 64 nM |
| Quantified Difference | Scaffold-validated; benzamide substitution differentiation is qualitative (3,5-dimethyl vs. 4-chloro) |
| Conditions | Src kinase inhibition assay; literature reference Bioorg. Med. Chem. Lett. 18: 1207-11 (2008) |
Why This Matters
Procurement decisions can rely on scaffold-level kinase activity validation when the specific compound serves as an SAR probe within a well-characterized chemotype, and the 3,5-dimethylbenzamide substitution provides a structurally distinct comparator for mapping benzamide SAR.
- [1] BindingDB Entry BDBM86863. N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide. Ki = 64 nM against Src. Bioorg. Med. Chem. Lett. 18: 1207-11 (2008). View Source
